4-[4-(Aminomethyl)phenyl]phenol
Overview
Description
4-[4-(Aminomethyl)phenyl]phenol is a chemical compound with the molecular formula C13H13NO. It is known for its reactivity and versatility in various chemical reactions. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[4-(Aminomethyl)phenyl]phenol can be synthesized through several methods. One common approach involves the Petasis borono-Mannich reaction, which uses salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst . This method offers mild reaction conditions, excellent yields, and short reaction times.
Another method involves the reduction of 4-aminomethylbenzoic acid, which can be prepared by reacting 4-formylbenzoic acid methyl ester with hydroxylamine to form an oxime, followed by hydrogenation in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)phenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
4-[4-(Aminomethyl)phenyl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in fluorescence labeling and bioconjugation techniques.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Aminomethyl)phenyl]phenol involves its interaction with various molecular targets and pathways. The compound’s amine group allows it to form covalent bonds with biological molecules, making it useful in bioconjugation and labeling applications . Additionally, its phenolic structure enables it to participate in redox reactions, which can be exploited in various chemical processes.
Comparison with Similar Compounds
4-[4-(Aminomethyl)phenyl]phenol can be compared with other similar compounds, such as:
4-aminomethylbenzyl alcohol: This compound has a similar structure but differs in its functional groups and reactivity.
4-aminomethylphenol: Another related compound with distinct properties and applications.
The uniqueness of this compound lies in its combination of an aminomethyl group and a phenolic hydroxyl group, which imparts specific reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
4-[4-(aminomethyl)phenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCDBOQTJPSXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585460 | |
Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60277-40-9 | |
Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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